B1577343 Mutacin IV

Mutacin IV

Cat. No.: B1577343
Attention: For research use only. Not for human or veterinary use.
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Description

Mutacin IV is a non-lantibiotic (Class II) bacteriocin naturally produced by specific strains of the bacterium Streptococcus mutans . It is a two-peptide bacteriocin, requiring both the NlmA (44 amino acids) and NlmB (49 amino acids) peptides for optimal antibacterial activity . Both peptides feature a double-glycine (GG) leader sequence and are processed and exported by a dedicated ABC transporter system . This compound exhibits a narrow spectrum of antibacterial activity, primarily inhibiting various Gram-positive oral streptococci within the mitis group, making it a critical compound for studying bacterial interference and microbial ecology in the oral biofilm . Its mechanism of action is not fully elucidated, but research indicates that the Man-PTS (phosphotransferase system) may play a role in its recognition and uptake by target cells . The genes encoding this compound (nlmA and nlmB) are located in an operon, and their expression is regulated by the ComCDE quorum-sensing system, linking its production to bacterial cell density and genetic competence . The immunity protein SMU.152, encoded by a gene immediately downstream of the nlmAB operon, protects the producer strain from its own bacteriocin, potentially by interacting with the complex at the cell membrane . Researchers utilize this compound to investigate interspecies competition in the oral microbiome, the molecular basis of bacteriocin specificity, and the role of quorum sensing in regulating antibacterial peptide production . This product is intended for research applications only.

Properties

bioactivity

Antibacterial

sequence

KVSGGEAVAAIGICATASAAIGGLAGATLVTPYCVGTWGLIRSH

Origin of Product

United States

Molecular Architecture and Genetic Basis of Mutacin Iv

Classification within Bacteriocin (B1578144) Families

Bacteriocins produced by Gram-positive bacteria are broadly classified based on post-translational modifications. Mutacin IV falls into a specific category due to its lack of extensive modification and its requirement for two distinct peptides for optimal function.

Non-Lantibiotic Class IIb Bacteriocin Distinction

This compound is classified as a non-lantibiotic bacteriocin, specifically belonging to Class IIb scielo.brnih.govmodares.ac.ir. Unlike Class I lantibiotics, which undergo significant post-translational modifications resulting in the formation of lanthionine (B1674491) and β-methyllanthionine residues and thioether bridges, Class II bacteriocins are generally unmodified or undergo less extensive modifications, such as disulfide bridge formation or N-terminal modifications asm.orgmdpi.commdpi.com. The distinction of this compound as non-lantibiotic is based on the absence of these characteristic lanthionine modifications scielo.brasm.org.

Two-Peptide System Definition

A defining characteristic of this compound is its nature as a two-peptide bacteriocin scielo.brnih.govasm.org. This means that its full antimicrobial activity is dependent on the synergistic interaction of two separate peptides scielo.brasm.orgku.edu. This is a common feature of Class IIb bacteriocins, where two different peptides are required for optimal activity nih.govmdpi.com. The two peptides of this compound are known as NlmA and NlmB asm.orgnih.gov.

Genomic Organization and Encoding Loci

The genetic information for this compound is organized in a specific manner within the Streptococcus mutans genome.

nlmA and nlmB Operon Structure

The genes encoding the two peptides of this compound, nlmA and nlmB, are organized in a single operon asm.orgnih.govnih.gov. This operon structure ensures that the expression of both genes is coordinated. The genes are typically organized in tandem asm.orgnih.gov. The nlmAB operon structure is characteristic of the genetic organization for Class IIb bacteriocins, which often include genes for the bacteriocin peptides, immunity proteins, and transport systems mdpi.com.

Chromosomal Localization

The structural genes for this compound, nlmA and nlmB, are located on the chromosomal DNA of Streptococcus mutans scielo.brasm.org. Studies have confirmed the chromosomal location of these genes in various S. mutans strains, including UA140 and UA159 scielo.brnih.govasm.org. This chromosomal linkage is in contrast to some other bacteriocins which may be plasmid-encoded asm.org.

Structural Elucidation of Peptide Components

The two peptides, NlmA and NlmB, are synthesized as prepeptides that undergo processing to yield the mature, active forms.

NlmA is encoded by the nlmA gene and is initially synthesized as a prepeptide. This prepeptide consists of a leader peptide and the mature peptide asm.orgnih.gov. The mature NlmA peptide is 44 amino acids in size and has a molecular mass of approximately 4,169 Da asm.orgnih.gov. The prepeptide contains a double-glycine cleavage site, which is recognized by a transporter complex (NlmTE) that cleaves the signal sequence and mediates the export of the mature peptide nih.govnih.gov.

Similarly, NlmB is encoded by the nlmB gene and is also synthesized as a prepeptide with a leader peptide and the mature peptide asm.orgnih.gov. The mature NlmB peptide is 49 amino acids in size and has a molecular mass of approximately 4,826 Da asm.orgnih.gov. Like NlmA, the NlmB prepeptide also contains a double-glycine processing signal at the cleavage site asm.org. The cleavage and export of NlmB are also mediated by the NlmTE transporter complex nih.govnih.gov.

The mature NlmA and NlmB peptides are thought to interact synergistically to exert their antimicrobial activity scielo.brasm.org. While the exact structural details of their interaction and membrane insertion are subjects of ongoing research, the presence of a GxxxG motif in both peptides has been suggested to be essential for bacteriocin activity due to its potential involvement in helix-helix interaction nih.gov.

Detailed information regarding the amino acid sequences of the mature NlmA and NlmB peptides has been obtained through techniques such as N-terminal sequencing asm.orgnih.gov.

PeptideGenePrepeptide Size (amino acids)Leader Peptide Size (amino acids)Mature Peptide Size (amino acids)Mature Peptide Molecular Mass (Da)
NlmAnlmA67 asm.orgnih.gov23 asm.orgnih.gov44 asm.orgnih.govnih.gov4,169 asm.orgnih.gov
NlmBnlmB71 asm.orgnih.gov22 asm.orgnih.gov49 asm.orgnih.govnih.gov4,826 asm.orgnih.gov

NlmA and NlmB Peptide Architecture

This compound is composed of two distinct peptides, NlmA and NlmB, which are encoded by the nlmA and nlmB genes, respectively, within a single operon. asm.orgnih.govasm.org The nlmA gene encodes a prepeptide of 67 amino acids, which includes a 23-amino acid leader peptide with a double-glycine cleavage site. nih.gov The mature NlmA peptide consists of 44 amino acid residues. asm.orgnih.gov Similarly, the nlmB gene encodes a prepeptide of 71 amino acids, featuring a 22-amino acid leader peptide also with a double-glycine processing signal. nih.gov The mature NlmB peptide is slightly larger, comprising 49 amino acid residues. asm.orgnih.gov

Both NlmA and NlmB peptides contain signal sequences characterized by well-conserved GG motifs. asm.orgnih.gov These motifs serve as the site where peptidase cleavage occurs during the export of the peptides from the cell. asm.orgnih.gov The NlmTE transporter complex is responsible for cleaving the signal sequence and mediating the export of these mature peptides. asm.orgnih.govnahrainuniv.edu.iq

Research indicates that optimal this compound activity requires the presence of both the NlmA and NlmB peptides. asm.orgresearchgate.net Studies involving single-deletion mutants of nlmA or nlmB have shown a significant reduction in mutacin activity compared to the wild-type strain producing both peptides. asm.org Attempts to separate the purified NlmA and NlmB peptides have been unsuccessful, suggesting a stable association between the two molecules. researchgate.net

Essential Structural Motifs for Biological Activity (e.g., GxxxG Motif)

A critical structural feature present in both NlmA and NlmB peptides is a single GxxxG motif. asm.orgnih.gov This motif, characterized by two glycine (B1666218) residues separated by three intervening residues, is considered essential for the bacteriocin activity of this compound. asm.orgnih.govasm.org The GxxxG motif is known to be involved in the formation of helix-helix interactions. asm.orgnih.gov

It is speculated that the GxxxG motif facilitates the interaction between the NlmA and NlmB peptides, potentially enabling the formation of a heterodimeric helix-helix structure necessary for their biological function. asm.org This structural interaction is analogous to that observed in other two-peptide bacteriocins, such as lactacin F, where individual peptides may exhibit some activity, but the combined presence of both peptides results in significantly higher efficiency. asm.org

Biosynthetic Pathway and Processing Mechanisms

Ribosomal Synthesis and Precursor Peptides

Mutacin IV is ribosomally synthesized as precursor peptides. These precursors contain an N-terminal leader peptide followed by the mature peptide sequence nih.govnih.gov. Specifically, this compound is composed of two peptides, NlmA and NlmB, which are encoded by the genes nlmA and nlmB, respectively nih.govnih.gov. These genes are located in a single operon nih.gov. The nlmA gene encodes a prepeptide of 67 amino acids, consisting of a 23-amino acid leader peptide and a 44-amino acid mature peptide (NlmA). The nlmB gene encodes a prepeptide of 71 amino acids, comprising a 22-amino acid leader peptide and a 49-amino acid mature peptide (NlmB) nih.gov.

Here is a summary of the this compound precursor peptides:

PeptideGenePrepeptide Size (amino acids)Leader Peptide Size (amino acids)Mature Peptide Size (amino acids)
NlmAnlmA672344
NlmBnlmB712249

Leader Peptide Cleavage and Processing Signals (e.g., Double-Glycine Motif)

A crucial step in the maturation of this compound involves the cleavage of the N-terminal leader peptide from the precursor peptides nih.govnih.gov. This processing occurs at a specific site characterized by a conserved double-glycine (GG) motif located immediately preceding the cleavage site nih.govasm.org. Both the NlmA and NlmB prepeptides possess this double-glycine processing signal nih.gov. This motif is recognized by a dedicated protease, which cleaves the leader peptide during the export process, releasing the mature peptide nih.gov. This double-glycine motif is a common feature in the leader sequences of many peptide bacteriocins produced by Gram-positive bacteria asm.org.

Export Systems and Transporter Complexes (e.g., NlmTE)

The mature this compound peptides are translocated out of the cell by a dedicated export system nih.gov. This system involves an ATP-binding cassette (ABC) transporter complex known as NlmTE asm.orgscielo.brasm.orgpsu.edunih.gov. The NlmTE transporter is responsible for both the proteolytic processing (cleavage of the leader peptide) and the export of the this compound peptides asm.orgscielo.brasm.orgku.edu. The NlmTE system recognizes the double-glycine motif in the leader peptides, facilitating the cleavage and subsequent transport of the mature NlmA and NlmB peptides across the cell membrane asm.orgscielo.br. Inactivation of nlmT, which encodes a component of the ABC transporter, has been shown to eliminate this compound production, highlighting the essential role of this transporter in its biogenesis psu.edu. The NlmTE transporter is also involved in the export of other nonlantibiotic mutacins in S. mutans asm.orgpsu.edu.

Regulation of Mutacin Iv Production

Environmental and Physiological Control

Environmental and physiological factors play a significant role in modulating Mutacin IV production, primarily through their influence on cell density and quorum sensing systems. scielo.brnih.govmdpi.com

Cell Density Modulation

Cell density is a critical factor in the regulation of this compound transcription. Studies have shown that the transcription of this compound genes, which is relatively weak in liquid culture, can be significantly increased under conditions of high cell density, such as in centrifuged cell pellets or on agar (B569324) plates. nih.gov This suggests that S. mutans upregulates this compound production when the bacterial population reaches a certain threshold, a strategy well-suited for bacteriocins which are most effective at high cell densities where target organisms are likely present. scielo.brnih.gov High cell density has been shown to bypass the requirement for exogenous competence-stimulating peptide (CSP) for the induction of this compound gene expression, although the ComE response regulator is still required. oup.comnih.gov

Influence of Quorum Sensing Systems

Quorum sensing (QS) systems, which allow bacteria to communicate and coordinate gene expression based on cell density, are central to the regulation of this compound production. mdpi.com In S. mutans, the ComCDE system is a key quorum sensing pathway involved in regulating this compound. scielo.brresearchgate.netnih.gov This system responds to the concentration of an extracellular peptide signal molecule, the competence-stimulating peptide (CSP). scielo.brmdpi.comresearchgate.net As cell density increases, the concentration of CSP in the environment rises, activating the ComCDE system and leading to increased this compound production. scielo.brnih.govresearchgate.net Another regulatory system, HdrRM, also appears to regulate this compound production, potentially in response to distinct stimuli compared to ComDE. asm.org

Regulatory Genetic Elements and Systems

The regulation of this compound production is mediated by specific genetic elements and complex regulatory systems, primarily involving two-component systems and, potentially, small RNAs. scielo.brnih.gov

ComED Two-Component System

The ComCDE system is a well-characterized two-component signal transduction system that directly regulates the expression of this compound. scielo.broup.comresearchgate.netnih.gov This system consists of a sensor histidine kinase, ComD, which is associated with the cell membrane and senses extracellular CSP, and a cytoplasmic response regulator, ComE. nih.govresearchgate.netnih.gov Upon binding of CSP, ComD undergoes autophosphorylation and transfers a phosphate (B84403) group to ComE. researchgate.netnih.gov Activated ComE then binds to specific DNA sequences in the promoter regions upstream of this compound genes, such as nlmAB, thereby activating their transcription. asm.orgnih.govresearchgate.netnih.gov Inactivation of the comDE genes abolishes this compound production, highlighting their essential role in this regulatory pathway. asm.orgnih.gov

Competence-Stimulating Peptide (CSP) Dependent Regulation

The Competence-Stimulating Peptide (CSP) is the primary signal molecule that triggers this compound production via the ComCDE system. oup.comoup.comnih.govresearchgate.netpsu.edu CSP is encoded by the comC gene and is processed and secreted by an ABC transporter system. nih.govresearchgate.net The secreted CSP then interacts with the ComD sensor kinase. researchgate.netnih.gov Studies using transcriptional fusions have demonstrated that this compound gene expression is significantly increased upon the addition of exogenous CSP, showing a dose-dependent response within a certain concentration range. asm.orgnih.gov This CSP-dependent regulation coordinates bacteriocin (B1578144) gene expression with other cellular processes regulated by the ComCDE system, such as the development of natural genetic competence. oup.comnih.govoup.com

Other Regulatory Proteins (e.g., ClpP)

Beyond the primary quorum-sensing systems, several other regulatory proteins significantly influence this compound production in S. mutans. These include the caseinolytic protease ClpP, the response regulator LiaS, the HdrRM system, and the VicRK system.

The ClpP protease, a well-conserved protein complex, plays a vital global role in cellular homeostasis and adaptation to stress conditions in S. mutans. researchgate.netnih.gov Studies involving a ΔclpP mutant strain have demonstrated that ClpP deficiency leads to altered expression of numerous genes, including those encoding bacteriocin-related peptides. researchgate.netnih.gov Transcriptome analysis revealed that deletion of clpP results in the differential regulation of genes within genomic islands and stress-related genes, as well as those involved in bacteriocin production. researchgate.netnih.gov Phenotypic analysis of a ΔclpP mutant strain indicated reduced mutacin production. nih.gov This suggests that ClpP-mediated proteolysis is important for optimal mutacin production, including this compound, potentially by degrading misfolded proteins that accumulate under stress or by processing regulatory factors that influence nlmAB expression. researchgate.netnih.gov

The LiaS sensor kinase is another protein that positively regulates this compound production in S. mutans. Research has shown that inactivation of liaS leads to a drastic reduction in this compound production. Further analysis indicated that LiaS influences this compound production by regulating the expression of nlmA, which encodes one of the peptide components of this compound, and nlmT, which encodes an ABC transporter involved in this compound export. This suggests that LiaS is part of a regulatory network that coordinates the expression and secretion of this compound.

The HdrRM system, a novel two-gene regulatory system, has also been implicated in the regulation of this compound production. nih.gov This system appears to regulate competence and this compound production in a manner similar to the ComDE system, but potentially in response to distinct stimuli. nih.gov HdrM functions as a negative regulator of HdrR, while HdrR acts as a positive regulator of competence and mutacin gene expression. nih.gov Overexpression of hdrR was shown to reproduce the mutacin phenotypes observed with an hdrM mutation, indicating HdrM's role as a negative regulator of HdrR activity. nih.gov The HdrRM system seems to utilize the same promoter elements recognized by ComE, suggesting a parallel regulatory pathway to the ComCDE system for this compound expression. nih.gov

Furthermore, the VicRK two-component system may also be involved in the regulation of mutacin production. While its direct interaction with the ComDE system is still under investigation, studies have shown that inactivation of the histidine kinase VicK led to increased transcription of genes encoding Mutacins IV, V, and VI (nlmAB, nlmC, and nlmD). This suggests that VicRK can influence the expression of nlmAB and thus this compound production.

Biological Activities and Spectrum of Action

Antimicrobial Spectrum Analysis

The antimicrobial activity of mutacin IV is primarily directed towards other bacteria, particularly those that share the same ecological niche as the producer strain. nih.govasm.org This selective toxicity provides a competitive advantage to S. mutans. nih.govasm.org

Activity against Oral Streptococcal Species (e.g., Mitis Group)

This compound exhibits specific inhibitory activity against members of the mitis group of oral streptococci. psu.eduasm.orgscielo.brresearchgate.net This includes species such as Streptococcus sanguinis, Streptococcus parasanguinis, Streptococcus oralis, Streptococcus mitis, and Streptococcus gordonii. asm.org Research indicates that this compound is active against all tested members of the mitis group. asm.org This targeted activity suggests a significant role for this compound in the interspecies competition between S. mutans and the mitis group streptococci. asm.org

Data on the activity of this compound against various oral streptococci is summarized in the table below, based on research findings:

Indicator StrainStreptococcal GroupThis compound Activity
S. sanguinisMitisActive
S. parasanguinisMitisActive
S. oralisMitisActive
S. mitisMitisActive
S. gordoniiMitisActive
S. sobrinusMutansLess Active
S. pneumoniaeMitisInactive
S. pyogenesPyogenicActive
Other Mutans group strainsMutansInactive

Broader Antimicrobial Spectrum Considerations

While primarily known for its activity against the mitis group, some studies suggest that this compound may possess a broader inhibitory spectrum than initially described. nih.govasm.orgresearchgate.net For instance, research using S. mutans strain UA159 showed that this compound inhibited the growth of various streptococcus subgroups, excluding the mutans group and S. pneumoniae. nih.govresearchgate.net This included activity against species in the pyogenic, anginosus, and bovis subgroups. nih.govresearchgate.net Additionally, this compound has been shown to inhibit Streptococcus pyogenes. nih.govasm.org However, it generally shows no activity against species like actinomycetes, staphylococci, or enterococci. nih.govasm.org Compared to other mutacins like mutacin I, II, and III, which are lantibiotics, this compound (a nonlantibiotic) was historically considered to have a narrower spectrum, though more recent findings indicate a broader range than previously thought. asm.orgpsu.eduresearchgate.netpsu.edutandfonline.com

Ecological Role in Microbial Competition and Niche Establishment

This compound plays a crucial role in the ecological competition among oral microorganisms and the establishment of S. mutans in the dental biofilm. nih.govscielo.brnih.govasm.orgscielo.br By inhibiting the growth of competing bacteria, particularly the early colonizers belonging to the mitis group, S. mutans can gain an advantage in colonizing the tooth surface and establishing its population. asm.orgscielo.br The production of this compound by planktonic S. mutans cells in saliva may help eliminate primary colonizers, creating space for S. mutans to adhere and form biofilm. asm.orgscielo.br The ability to produce mutacins like this compound is considered an important virulence factor for the colonization and establishment of S. mutans in the oral cavity. modares.ac.ir Strains of S. mutans isolated from individuals with dental caries have shown a higher frequency of this compound genes, suggesting its importance in the pathogenesis of caries. psu.eduscielo.br This antagonistic activity contributes to the stability of S. mutans within the dental biofilm. scielo.br

Molecular Mechanism of Action on Target Cells

Target Cell Recognition Systems (e.g., Mannose Phosphotransferase System involvement)

Evidence suggests that the Mannose Phosphotransferase System (Man-PTS) plays a role in the recognition of Mutacin IV by sensitive bacterial strains. nih.govku.eduresearchgate.net The Man-PTS is a complex system involved in the uptake and phosphorylation of mannose and other carbohydrates in bacteria. It consists of several subunits, including membrane-localized components IIC and IID. frontiersin.org Studies have demonstrated that deletion of the Man-PTS system in a sensitive strain can lead to partial resistance to this compound, indicating its involvement in the initial interaction or uptake of the bacteriocin (B1578144). nih.govresearchgate.net While the exact nature of this interaction is still being elucidated, the Man-PTS is recognized as a receptor for several class II bacteriocins, suggesting a common mechanism for this group of antimicrobial peptides. frontiersin.org

Interaction with Cellular Components (e.g., Bacterial Surface Proteins like IsdB)

This compound has been shown to interact with bacterial surface proteins, which may be involved in target cell binding and the initiation of its inhibitory activity. Research, including in silico docking studies, has explored the interaction of this compound with various surface proteins of Staphylococcus aureus, a bacterium against which this compound can exhibit activity. researchgate.net The IsdB protein, an iron-regulated surface determinant protein in S. aureus, has been identified as a potential interaction partner for this compound. researchgate.netresearchgate.netorcid.orgorcid.orgjci.org Docking studies have indicated favorable binding scores between this compound and the IsdB surface protein. researchgate.net Further research, including studies with shuffled or modified this compound sequences, has aimed to understand and potentially enhance these interactions for improved antimicrobial efficacy. researchgate.net While the interaction with IsdB in S. aureus has been studied, the specific surface protein targets in sensitive streptococcal species are still under investigation.

Cellular Effects Leading to Growth Inhibition

The interaction of this compound with target cells ultimately leads to the inhibition of their growth. While the detailed cascade of events following target recognition and binding is not fully characterized, the observed outcome is a reduction or cessation of bacterial proliferation. researchgate.net this compound is classified as a class IIb bacteriocin, a group known for requiring the cooperative activity of two separate peptides for full antimicrobial effect. asm.orgasm.orgasm.orgasm.org The combined action of the NlmA and NlmB peptides is considered essential for optimal this compound activity. asm.org Although the precise mechanism of growth inhibition by class IIb bacteriocins can vary, it often involves the disruption of membrane integrity or interference with essential cellular processes. For some bacteriocins, this can include pore formation in the cytoplasmic membrane. nih.govnih.gov Studies have shown that this compound activity can lead to DNA release from target cells, suggesting membrane damage or lysis as a potential effect. nih.gov

Immunity Mechanisms and Resistance

Producer Strain Immunity (e.g., SMU.152 Immunity Protein)

Streptococcus mutans strains that produce mutacin IV possess mechanisms to protect themselves from its effects. A key component of this self-protection is the SMU.152 protein, which functions as an immunity protein for this compound. nih.govasm.orgnih.gov The gene encoding SMU.152 is located immediately downstream of the nlmAB operon, which encodes the structural genes for this compound. nih.govasm.org This genetic arrangement suggests a close functional link between this compound production and immunity.

Studies have demonstrated that the expression of SMU.152 confers protection against this compound activity in sensitive indicator strains such as Streptococcus gordonii and Streptococcus constellatus. nih.gov Heterologous expression of SMU.152 in these susceptible strains rendered them refractory to lysis by this compound, indicating that SMU.152 alone is sufficient to provide immunity. nih.gov

Functional Characterization of Immunity Proteins

Functional characterization of SMU.152 has revealed important insights into its mechanism. The protein is predicted to contain transmembrane domains, a common feature among immunity proteins for this class of bacteriocins. researchgate.net Mutational analysis of SMU.152 has identified critical residues, particularly in its C-terminal domain, that are essential for optimal immunity. nih.govnih.govresearchgate.net Deletion of as few as seven highly charged amino acid residues (KRRSKNK) from the C-terminus significantly reduced the protein's ability to confer immunity. nih.govnih.gov

Further research identified other putative immunity proteins, SMU.1909 and SMU.925, in S. mutans. asm.orgnih.gov These proteins share some similarity with SMU.152 but lack the complete C-terminal charged motif. asm.orgnih.gov The synthetic addition of the missing charged residues (SKNK) to SMU.1909 or SMU.925 restored immunity to this compound when these modified proteins were expressed in sensitive cells. asm.orgnih.gov This highlights the crucial role of this specific C-terminal motif in SMU.152-mediated immunity.

While SMU.152 is the cognate immunity protein, S. mutans may also employ other paralogous proteins to prevent self-toxicity in the absence of SMU.152, suggesting the potential for cross-immunity or immune redundancy in the producer strain. dissertation.comku.edu

Adaptive Resistance Mechanisms in Target Microorganisms

Target microorganisms can develop adaptive resistance mechanisms to counteract the effects of this compound. While the precise mechanisms of target specificity and immunity against this compound require further study, some insights have been gained. asm.org

The mannose phosphotransferase system (Man-PTS) has been implicated in this compound recognition in sensitive strains. asm.orgnih.gov Deletion of the Man-PTS system in a sensitive strain resulted in partial resistance to this compound, suggesting that this system plays a role in the interaction between this compound and the target cell. asm.orgnih.gov

Adaptive resistance can also be influenced by the complex ecological interactions within the oral microbiome. S. mutans utilizes competence-coordinated mutacin production, including this compound, to eliminate competing species, particularly closely related streptococci like S. gordonii. frontiersin.orgresearchgate.net This antagonistic interaction can lead to the release of DNA from lysed target cells, which S. mutans can then take up through natural competence, potentially acquiring new genetic traits, including those that might contribute to resistance or enhance its competitive advantage. frontiersin.orgresearchgate.netresearchgate.net

The regulation of this compound production itself is complex, involving quorum sensing systems like the ComCDE two-component system, which responds to cell density and can influence bacteriocin (B1578144) production. researchgate.netnih.govscielo.brnih.gov This regulatory network allows S. mutans to coordinate mutacin production with its growth and the presence of competitors, potentially impacting the selective pressure on target organisms to develop resistance.

While detailed research findings on specific adaptive resistance mechanisms developed by target organisms against this compound itself are less extensively documented compared to the producer immunity, the general principles of bacteriocin resistance in target bacteria often involve:

Modification of the target receptor (e.g., Man-PTS or other cell wall components).

Expression of their own immunity proteins or defense mechanisms.

Efflux pumps to expel the bacteriocin.

Enzymatic degradation of the bacteriocin.

Further research is needed to fully elucidate the specific adaptive resistance strategies employed by various target microorganisms in response to this compound exposure in the complex environment of the oral cavity.

Diversity, Evolution, and Strain Specific Variations

Genetic Polymorphism of nlmAB Loci

The genes encoding Mutacin IV, nlmA and nlmB, are typically organized in an operon. Genetic analysis of these loci across different S. mutans strains has revealed significant polymorphism. Studies have identified variations within the nlmAB region at the nucleotide level. For instance, one study analyzing 125 S. mutans strains found that among 67 this compound-positive strains, 29 showed variations in the nlmAB genes compared to the reference strain UA159. These variations resulted in different types of nlmAB regions. researchgate.netresearchgate.net

Furthermore, mutations in the promoter region upstream of nlmA have been observed in strains exhibiting low nlmAB expression. researchgate.net The regulation of mutacin production, including this compound, is often linked to the ComDE two-component system, and mutations in the comCDE region can also influence nlmAB expression. researchgate.netresearchgate.net The presence or absence of other bacteriocin (B1578144) synthesis genes has been suggested to be involved in inducing genetic polymorphisms, implying a role for these genes in bacterial evolution. researchgate.net

Variations in Peptide Sequences and Their Functional Implications

Nucleotide variations within the nlmAB genes translate into variations in the amino acid sequences of the NlmA and NlmB peptides that constitute this compound. Analysis of 67 this compound-positive strains revealed 7 variants of NlmA and 3 variants of NlmB in the precursor peptides. researchgate.net In the mature peptides, 4 variants of NlmA and 3 variants of NlmB were identified. researchgate.net These combinations of NlmA and NlmB variants have led to the classification of this compound into different types, such as mutacins IVa to IVf. researchgate.net Notably, the nlmB gene in mutacin IVf was found to be disrupted by a mutation. researchgate.net

The functional implications of these peptide sequence variations are significant. While this compound generally exhibits activity against specific closely related streptococci, such as members of the mitis group, variations in peptide sequences can potentially influence the antimicrobial spectrum and potency against different target strains. researchgate.netresearchgate.netasm.org The two peptides, NlmA and NlmB, are required for optimal this compound activity, and both contain a GxxxG motif essential for activity, likely through involvement in helix-helix interaction. researchgate.netasm.orgasm.org

Distribution of this compound Genes in Streptococcus mutans Isolates

The presence of the nlmAB genes encoding this compound varies among Streptococcus mutans isolates. Studies have investigated the distribution of these genes in collections of clinical strains. For example, an amplicon spanning the nlmA and nlmB genes was detected in 63.2% of isolates from children with severe early childhood caries (S-ECC) and 57.1% of isolates from caries-free (CF) individuals, showing no significant difference in distribution between these groups. nih.gov Another study found the nlmAB genes present in 63% of clinical isolates tested. biorxiv.org These findings align with previous research that reported the presence of nlmA and nlmB in approximately 50% of clinical isolates. biorxiv.org

The distribution of this compound genes does not appear to be restricted to specific mutacin groups or the ethnic origins of the individuals from whom the strains were isolated, unlike some other mutacin types. asm.org This widespread distribution suggests a significant, though perhaps not directly caries-status-correlated, role for this compound in the ecology of S. mutans.

Here is a table summarizing the distribution of nlmAB genes in different S. mutans isolate collections based on the search results:

StudyNumber of Isolates% Isolates with nlmAB GenesNotes
Study 1 (S-ECC isolates) nih.gov3363.2%Isolates from severe early childhood caries
Study 1 (CF isolates) nih.gov3357.1%Isolates from caries-free individuals
Study 2 (Clinical isolates) biorxiv.org4063%Clinical isolates
Previous studies (Clinical isolates) biorxiv.org70~50%Based on previous reports
Study 4 (Volunteer isolates) researchgate.net12567 strains positiveWhole genome sequencing analysis

Phylogenetic Considerations of this compound-Producing Strains

Phylogenetic analysis of Streptococcus mutans strains has revealed associations between mutacin production profiles and distinct evolutionary lineages. While early studies classified mutacin-producing strains into groups based on their activity spectra, more recent analyses using techniques like multilocus sequence typing (MLST) and core genome multilocus sequence typing have provided deeper insights into the phylogenetic relationships. j-smu.comnih.govmicrobiologyresearch.org

Studies investigating the association of sepM gene mutations with this compound production capacity showed that this compound-producing isolates exhibited less allelic differences and similar origins compared to this compound-free isolates in a minimum spanning tree analysis. j-smu.com This suggests that strains capable of producing this compound might cluster together phylogenetically. The genetic variability within S. mutans is well-documented, with a significant portion of the genome being dispensable and varying among strains. nih.gov Lateral gene transfer and recombination are recognized contributors to the distribution and divergence of mutacin genes, including those for this compound, among different strains. researchgate.net This highlights the dynamic evolutionary history of bacteriocin production in S. mutans.

Research Methodologies and Experimental Approaches

Genetic Manipulation Techniques (e.g., Gene Deletion, Complementation Studies)

Genetic manipulation techniques, such as gene deletion and complementation studies, are fundamental in determining the function of genes involved in Mutacin IV production and activity. Deletion mutants are created by removing specific genes, like nlmA or nlmB, from the S. mutans genome to observe the effect on mutacin production and inhibitory activity. For instance, studies have investigated the contribution of nlmA and nlmB to this compound activity through the construction of nlmAB deletion mutants. researchgate.net Inactivation of the sepM gene, which encodes an extracellular protease, completely abolished both this compound and V activities in S. mutans UA159. asm.org

Complementation studies are then performed to confirm that the observed phenotype is indeed due to the deleted gene. This involves introducing a functional copy of the deleted gene back into the mutant strain. For example, complementation analysis was used to confirm that the loss of this compound and V activity in the sepM deletion mutant was due to the inactivation of the sepM locus. asm.org Similarly, expressing nlmB in a mutant could partially restore mutacin production, although not to the level of the wild-type strain, suggesting that optimal this compound activity requires both NlmA and NlmB peptides. asm.org Complementation of mutants with the wild-type sequence of a gene has been shown to restore inhibitory activities to levels similar to those of the wild type in studies on other mutacins. asm.org Genetic complementation can be achieved by inserting a gene cassette containing the target gene into the chromosome. nih.gov

These techniques have demonstrated that both nlmA and nlmB genes are required for optimum this compound activity, contrasting with some earlier reports. researchgate.netasm.org The nlmAB genes are organized in an operon and are mapped just upstream of a putative immunity-encoding gene, SMU.152. nih.gov Overexpression of SMU.152 in sensitive host strains conferred immunity to this compound. nih.gov Studies have also shown that the HdrRM system, a novel regulatory system, can abrogate the requirement for ComE to produce this compound, utilizing the same promoter elements recognized by ComE. nih.gov Deletion of irvA could suppress the mutacin I deficiency phenotype in luxS mutant strains, suggesting a complex regulatory network. asm.org

Transcriptional and Translational Analysis (e.g., RT-PCR, Luciferase Fusions)

Transcriptional and translational analyses are employed to investigate the regulation of genes involved in this compound production. Techniques such as Reverse Transcription-PCR (RT-PCR) and luciferase fusions are commonly used.

RT-PCR is utilized to measure the expression levels of specific genes. For instance, RT-PCR analysis suggested that the LiaS sensor kinase positively regulates this compound production by regulating the expression of nlmA and nlmT, which encodes an ABC transporter. psu.edu RT-PCR has also been used to evaluate the co-transcription of genes, such as mecA and rgpG in S. mutans. frontiersin.org Real-time RT-PCR is performed using specific primers and a housekeeping gene reference like the 16S rRNA gene. asm.org

Luciferase fusions involve coupling the promoter region of a gene of interest to a luciferase reporter gene. The activity of luciferase, which produces light, then serves as an indicator of the promoter's activity and thus the gene's transcription levels. This compound-luciferase reporters have been used to demonstrate that the hdrRM system utilizes the same promoter elements recognized by ComE, suggesting a regulatory pathway parallel to ComCDE. nih.gov Luciferase reporter assays have also been used to examine the expression of other genes in S. mutans. frontiersin.org Translational luciferase-based fusions are also utilized in research. uni-muenchen.de Studies have demonstrated that high cell density and the ComED two-component system regulate this compound production, as well as other mutacin and mutacin-like genes, as shown by luciferase fusions and real-time RT-PCR. oup.com

Antimicrobial Activity Assays (e.g., Deferred Antagonism Assay)

Antimicrobial activity assays are crucial for evaluating the effectiveness of this compound against target bacteria. The deferred antagonism assay is a widely used method for this purpose.

In a deferred antagonism assay, the producer strain (S. mutans) is inoculated onto an agar (B569324) plate and allowed to grow, producing and secreting mutacin. asm.orgnih.govpsu.edu After incubation, the growth of the producer strain is often removed, and the plate is overlaid with soft agar containing an indicator strain (a bacterium sensitive to the mutacin). asm.orgpsu.edu The plate is then incubated further, and zones of inhibition (clear areas where the indicator strain's growth is inhibited) around the area where the producer strain grew indicate antimicrobial activity. asm.orgnih.gov

Different indicator strains are used to determine the spectrum of activity. For this compound activity, indicator strains such as Streptococcus gordonii and Streptococcus cristatus are commonly used. asm.org Lactococcus lactis MG1363 is used as an indicator for Mutacin V. asm.org The diameter of the clear zones is measured to quantify the inhibitory activity. asm.org

The deferred antagonism assay has been used to show that this compound is active against multiple Streptococcus species, including members of the mitis group (e.g., S. sanguinis, S. parasanguinis, S. oralis, S. mitis, and S. gordonii), and less active against S. sobrinus. asm.org this compound did not show activity against Actinomyces species tested. asm.org This assay has also revealed that inactivation of genes like sepM can abolish this compound activity. asm.org Variations of the deferred antagonism assay exist, including modifications to standardize the number of producer cells inoculated. asm.org

Structural and Interactional Analysis (e.g., Molecular Docking)

Structural and interactional analyses aim to understand the three-dimensional structure of this compound and how it interacts with target molecules or bacterial components. Molecular docking is a key computational technique used in this area.

Molecular docking is an in silico method used to predict the preferred orientation of one molecule (e.g., this compound) to another (e.g., a bacterial surface protein or membrane component) when bound to form a stable complex. This helps to understand potential binding sites and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). Molecular docking studies have been employed to investigate the interaction of this compound peptides with bacterial surface proteins like IsdB from Staphylococcus aureus. researchgate.netresearchgate.net Using docking servers like ZDOCK, researchers can obtain scores that indicate the likelihood and strength of binding; a higher ZDOCK score suggests better binding and potentially higher antimicrobial activity. researchgate.netresearchgate.net

In silico docking of randomized sequences of this compound has been performed to confirm antimicrobial activity. researchgate.net Molecular docking can also be used to study the interaction of peptides with lipid bilayers, suggesting how they might insert into and potentially distort bacterial membranes. researchgate.net Computational analysis can provide insights into the physicochemical properties of peptides, such as isoelectric point, grand average of hydropathicity, and Boman index. researchgate.net Molecular docking is a crucial component in drug discovery programs, used for hit identification and lead optimization. biomedpharmajournal.org It can be used to assess the binding interactions of compounds with targets like lipid II, a key component in bacterial cell wall synthesis, which is targeted by some lantibiotics. mdpi.com

Approaches for Peptide Production and Purification for Research

Obtaining purified this compound peptides is essential for detailed research into its activity, structure, and interactions. Various approaches are used for peptide production and purification.

This compound can be produced by culturing S. mutans strains known to produce it, such as UA159 or UA140, in suitable growth media like Todd-Hewitt medium. asm.orgasm.org After incubation, the bacterial culture is processed to obtain the supernatant, which contains the secreted mutacin. asm.orgresearchgate.net

Purification often involves several steps. Ammonium sulfate (B86663) fractionation can be used to precipitate proteins, including mutacins, from the culture supernatant. asm.org Filtration through membranes with specific pore sizes (e.g., 0.45 μm) is used to remove bacterial cells. asm.org High-pressure liquid chromatography (HPLC), particularly reverse-phase HPLC, is a common technique for further purification and separation of peptides based on their physicochemical properties. psu.eduasm.org Despite attempts, separating the NlmA and NlmB peptides of this compound into individual peptides by various HPLC protocols has been reported as unsuccessful in some studies, suggesting they may exist as a complex. asm.org

Alternative methods for extracting secreted bacteriocin (B1578144) peptides from S. mutans have been developed, including procedures using semi-solid nutrient-rich agar medium and extraction with chloroform. researchgate.net These methods aim for rapid extraction of bioactive peptides. researchgate.net

Recombinant protein technology, such as producing mutacin as a fusion protein (e.g., with sfGFP), is another approach for producing mutacins in larger quantities for research. openmicrobiologyjournal.com After expression, the mutacin can be cleaved from the fusion protein using proteases (e.g., TEV protease) and then purified, for example, by gel filtration chromatography. openmicrobiologyjournal.com However, producing mutacin using fusion protein technology has sometimes resulted in inactive peptides, potentially due to malformation during expression, cleavage, or purification, highlighting the challenges in obtaining functionally active purified peptides. openmicrobiologyjournal.com Techniques like mass spectrometry and Edman degradation are used to determine the molecular mass and amino acid sequence of purified mutacins. asm.orgchromatographytoday.com

Future Directions and Research Perspectives

Elucidation of Uncharacterized Regulatory Pathways and Networks

The expression of Mutacin IV is known to be intricately regulated by several characterized systems. However, a complete understanding of its regulatory network remains elusive, presenting a significant avenue for future research. The known regulatory pathways are summarized in the table below.

Regulatory SystemTypeRole in this compound Regulation
ComCDE Two-Component SystemActivates expression of mutacins IV, V, and VI. nih.gov
HdrRM LytTR Regulatory SystemActivates expression of mutacins IV, V, and VI, independent of ComCDE. nih.gov
BrsRM LytTR Regulatory SystemActivates expression of mutacins IV, V, and VI, independent of ComCDE. nih.gov

While these systems are known to activate this compound expression, particularly in response to cell density, other environmental cues also play a role through as-yet-uncharacterized mechanisms. nih.govbohrium.com Nutrient composition, for instance, has been observed to impact the regulation of mutacins, but the specific pathways involved are not yet identified. nih.gov Furthermore, numerous uncharacterized homologous LytTR regulatory systems are found throughout the phylum Firmicutes, suggesting the possibility of additional layers of regulation. nih.gov Future research will need to focus on identifying these unknown factors and pathways to provide a comprehensive model of this compound gene regulation. This will involve transcriptomic and proteomic studies under various environmental conditions to identify novel regulatory elements and their interactions with known pathways.

Deeper Understanding of Molecular Interactions with Target Cells

This compound, being a class IIb bacteriocin (B1578144), is known to function by interacting with the cell membrane of target organisms, leading to cell death. nih.gov It is generally understood that these bacteriocins kill target cells by forming pores in the cell membrane or otherwise interfering with its integrity. nih.gov However, the precise molecular mechanisms by which this compound achieves this are not fully understood. nih.gov

A crucial aspect of its interaction is the recognition of specific receptors on the target cell surface. Research has indicated that the mannose phosphotransferase (Man-PTS) system plays a role in the recognition of this compound. researchgate.net Deletion of the Man-PTS system in a sensitive strain has been shown to confer partial resistance to this compound. researchgate.net While this provides a significant clue, the exact nature of the interaction between this compound peptides and the Man-PTS components needs to be elucidated at a molecular level.

Furthermore, the producing organism, S. mutans, protects itself through an immunity protein, SMU.152. nih.gov This protein is topologically linked to the nlmAB operon, which encodes the two peptides of this compound. nih.gov Heterologous expression of SMU.152 in the sensitive indicator strain Streptococcus gordonii confers protection against this compound. nih.gov Mutational analysis has identified key charged amino acid residues at the C-terminus of SMU.152 as essential for this immunity. researchgate.net Future research should aim to resolve the three-dimensional structure of the this compound peptides in complex with their target receptor on sensitive cells, as well as the structure of the SMU.152 immunity protein. This will provide a detailed understanding of the molecular basis of both its antimicrobial action and the mechanism of self-immunity.

Exploration of this compound Analogues and Chimeric Peptides for Enhanced Activity

The potential of this compound as a therapeutic agent has spurred interest in designing analogues and chimeric peptides with enhanced or novel activities. Peptide engineering offers the possibility of improving properties such as antimicrobial spectrum, potency, and stability.

One computational study explored the generation of this compound analogues by randomizing its native sequence to create new combinations. researchgate.net These shuffled peptides were then screened in silico for improved binding to therapeutically important surface proteins of Staphylococcus aureus, a pathogen against which this compound has shown some activity. researchgate.net The study identified a new peptide sequence with a predicted higher binding energy to the IsdB surface protein compared to the native this compound, as detailed in the table below. researchgate.netresearchgate.net

PeptideZDOCK Score with IsdBIn vivo to in vitro aggregation ratio
Native this compound 1168.5820.205
Shuffled this compound 1370.529 and 1687.0482.206 and 0.888

This in silico approach demonstrates the potential for creating this compound analogues with enhanced target interaction. researchgate.net Future research should focus on the synthesis and experimental validation of such computationally designed peptides to confirm their enhanced antimicrobial activity.

Furthermore, the concept of chimeric peptides, which involves combining functional domains from different peptides, offers another promising avenue. nih.gov For example, domains from this compound responsible for receptor binding could be fused with domains from other bacteriocins known for potent membrane disruption. This could lead to the development of novel antimicrobial agents with customized properties. Research into analogues of another mutacin, Mutacin 1140, has already shown that engineered peptides can have improved bioactivity, stability, and superior pharmacokinetic properties. nih.govfrontiersin.org Applying similar strategies to this compound could unlock its therapeutic potential against a broader range of pathogens.

Investigations into in situ Ecological Dynamics within Microbial Communities

Mutacins play a crucial role in the ecological dynamics of dental plaque, contributing to the competitiveness of S. mutans. nih.govnih.gov By inhibiting the growth of closely related streptococcal species, such as S. gordonii, this compound helps S. mutans to establish and maintain its niche within the complex oral biofilm. researchgate.netresearchgate.net It has been observed that the production of mutacins is significantly higher when S. mutans is grown in a biofilm state on solid media compared to planktonic growth in liquid culture, suggesting an important role for these peptides in the context of the biofilm community. nih.govnih.gov

Biotechnological Research Avenues in Microbial Growth Modulation

The ability of this compound to selectively inhibit the growth of specific bacterial species makes it an attractive candidate for various biotechnological applications, particularly in the field of microbial growth modulation. Bacteriocins, in general, are being explored as alternatives to traditional antibiotics, especially in the face of rising antimicrobial resistance. tarjomefa.compjmonline.org

One of the most promising applications for this compound and its engineered analogues is in the development of targeted antimicrobial therapies. researchgate.net Due to its narrow spectrum of activity, this compound could potentially be used to eliminate specific pathogens from a microbial community while leaving the beneficial microbiota intact. researchgate.net This is a significant advantage over broad-spectrum antibiotics, which can cause dysbiosis and other side effects.

In addition to therapeutic applications, this compound could be used as a tool for modulating microbial communities in various industrial and environmental settings. For example, in food preservation, bacteriocins are already used to control the growth of spoilage and pathogenic bacteria. researchgate.net While nisin is the most well-known example, the unique properties of mutacins could offer advantages for specific applications. researchgate.net Future research should focus on developing cost-effective methods for the large-scale production of this compound and its analogues, as well as on formulation strategies to ensure their stability and efficacy in different applications. Exploring the synergistic effects of this compound with other antimicrobial agents could also lead to more effective strategies for controlling microbial growth. tarjomefa.com

Q & A

Q. What are the primary genetic determinants of Mutacin IV production in Streptococcus mutans?

  • Methodological Answer : this compound biosynthesis is governed by the nlmAB operon. To confirm genetic determinants, researchers should perform PCR amplification of nlmA and nlmB loci across S. mutans strains, followed by sequencing to identify allelic variants. Comparative genomic analysis of strains producing different this compound types (e.g., types a-f) can reveal correlations between nlmA/nlmB polymorphisms and bacteriocin activity . For example, this compound type "c" has 2 nlmA and 3 nlmB variants, which may influence substrate specificity.

Q. What experimental conditions optimize this compound production in laboratory settings?

  • Methodological Answer : Use BHI agar supplemented with 1% (wt/vol) xylose to induce nlmAB expression in strains like S. mutans iRenGIV. Quantify bacteriocin activity via deferred antagonism assays: overlay soft agar containing indicator strains (e.g., S. gordonii DL1) and measure growth inhibition zones after 24–48 hours. Ensure controls include non-inducing conditions (e.g., no xylose) to validate inducible systems .

Q. How can researchers distinguish this compound from other bacteriocins in S. mutans?

  • Methodological Answer : Employ mass spectrometry (MALDI-TOF) to profile bacteriocin molecular weights and compare them against databases. For functional distinction, perform cross-inhibition assays using indicator strains sensitive to this compound (e.g., S. sanguinis SK36) but resistant to other bacteriocins like mutacin V. Genetic knockout models (e.g., nlmAB deletion) can further isolate this compound-specific effects .

Advanced Research Questions

Q. How do nlmAB promoter polymorphisms affect this compound gene expression dynamics in biofilms?

  • Methodological Answer : Construct bioluminescent reporter strains (e.g., ldh-luciferase fusions) under xylose-inducible promoters to monitor nlmAB expression in real-time. Use confocal microscopy or biophotonic imaging in biofilm models to correlate spatial gene expression with bacteriocin activity. Normalize data using dual-luciferase assays (e.g., Renilla luciferase as an internal control) to account for technical variability .

Q. What strategies resolve contradictions in this compound activity data across different S. mutans strains?

  • Methodological Answer : Contradictions often arise from strain-specific genetic backgrounds (e.g., UA159 vs. NG8). Standardize assays using isogenic mutants complemented with nlmAB alleles from divergent strains. Perform dose-response curves to quantify bacteriocin potency and use ANOVA or t-tests to assess statistical significance. Cross-reference findings with genomic data to identify confounding factors (e.g., regulatory genes like comCDE) .

Q. How can researchers model interspecies competition mediated by this compound in oral microbiomes?

  • Methodological Answer : Develop multi-species biofilm co-cultures (e.g., S. mutans, S. gordonii, and S. sanguinis) in artificial saliva medium. Use fluorescently labeled strains and time-lapse microscopy to track spatial exclusion. Quantify this compound’s role via selective inhibition with neutralizing antibodies or protease treatments. Metatranscriptomics can identify downstream microbial responses .

Methodological Challenges & Data Analysis

Q. What are the limitations of current quantification methods for this compound?

  • Methodological Answer : Deferred antagonism assays are semi-quantitative and lack sensitivity for low-abundance bacteriocins. Alternatives include HPLC purification coupled with UV-spectroscopy or ELISA using anti-Mutacin IV antibodies. For functional quantification, microfluidics-based competition assays provide single-cell resolution but require specialized equipment .

Q. How should researchers handle truncated nlmB variants in this compound studies?

  • Methodological Answer : Truncated nlmB (e.g., in type "f") may produce non-functional peptides. Use Western blotting with anti-NlmB antibodies to detect full-length proteins. Pair this with in silico structural modeling (e.g., AlphaFold) to predict whether truncations disrupt bacteriocin maturation or secretion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.